N-(2-Diethylaminoethyl)-Oleamide
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Overview
Description
N-(2-Diethylaminoethyl)-Oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is derived from oleic acid, a monounsaturated fatty acid, and contains a diethylaminoethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Diethylaminoethyl)-Oleamide can be synthesized through the reaction of oleic acid with N-(2-diethylaminoethyl)amine. The reaction typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Diethylaminoethyl)-Oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(2-Diethylaminoethyl)-Oleamide is used as a surfactant in various chemical reactions and processes. It is also used as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. It is used in the formulation of liposomes and other drug delivery systems.
Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its surfactant properties make it useful in the formulation of pharmaceuticals.
Industry: In industrial applications, this compound is used as a lubricant, emulsifier, and anti-static agent. It is also used in the production of plastics, textiles, and coatings.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-Oleamide involves its interaction with cellular membranes and proteins. The diethylaminoethyl group allows the compound to interact with lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The compound may also interact with specific receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
N-(2-Diethylaminoethyl)-Stearamide: Similar structure but derived from stearic acid.
N-(2-Diethylaminoethyl)-Palmitamide: Derived from palmitic acid.
N-(2-Diethylaminoethyl)-Myristamide: Derived from myristic acid.
Uniqueness: N-(2-Diethylaminoethyl)-Oleamide is unique due to its specific fatty acid chain length and degree of unsaturation. This gives it distinct physical and chemical properties compared to other similar compounds. Its surfactant properties and ability to modulate cellular processes make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBDRIEINNXNW-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-52-2 |
Source
|
Record name | N-(2-diethylaminoethyl)-oleamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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